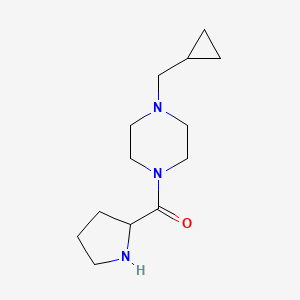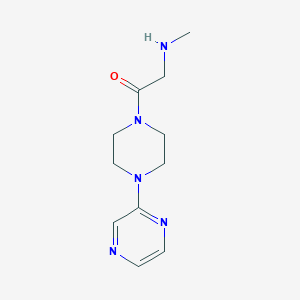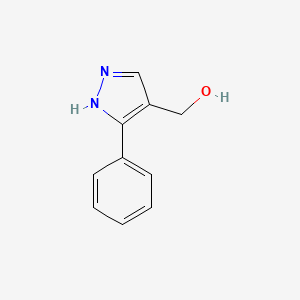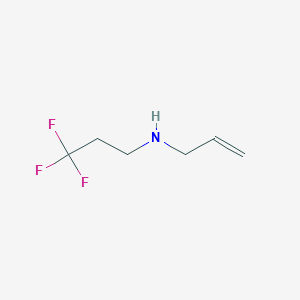
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidines, a class of compounds to which 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine belongs, has been extensively studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols .Chemical Reactions Analysis
The chemical reactions involving pyrrolidines have been explored in various studies. For instance, a nickel catalyst and benzaldehyde have been used to enable C(sp3)-H alkylation and arylation of amides and thioethers .Scientific Research Applications
Synthesis and Anticancer Activity
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine derivatives have been explored for their potential in anticancer applications. An efficient synthesis of piperazine-2,6-dione derivatives, followed by condensation with 1H-indole-2-carboxylic acid, resulted in compounds showing good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This indicates the potential of these derivatives in the development of new anticancer agents (Kumar et al., 2013).
Drug Design and Bioactivity
The chemical structure of this compound and its analogs have found significant applications in drug design due to their bioactive properties. Studies have shown that derivatives of piperazine and pyrrolidine can be potent adenosine A2a receptor antagonists, with implications for treating Parkinson's disease. The modification of the piperazinyl group with linear, monocyclic, and bicyclic diamines, such as (R)-2-(aminomethyl)pyrrolidine, has yielded compounds with high affinity and selectivity for the A(2a) receptor, demonstrating the versatility of these derivatives in therapeutic applications (Vu et al., 2004).
Antimicrobial Studies
The antimicrobial potential of this compound derivatives has been investigated, with some compounds showing promising activity against various bacterial strains. This highlights the potential of these derivatives in developing new antimicrobial agents, contributing to addressing the growing concern of antibiotic resistance (Patel et al., 2007).
Antimalarial Agents
Piperazine and pyrrolidine derivatives, including those related to this compound, have been synthesized and evaluated for their antimalarial activity. The structure-activity relationship studies identified key features crucial for antiplasmodial activity, such as the presence of a hydroxyl group, a propane chain, and a fluorine atom. These findings are instrumental in guiding the design of new antimalarial drugs (Mendoza et al., 2011).
Properties
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-2-1-5-14-12)16-8-6-15(7-9-16)10-11-3-4-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVXBTUGHVGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-({[(Pyridin-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464141.png)
![2-[(6-Propylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1464142.png)
![Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate](/img/structure/B1464144.png)
amine](/img/structure/B1464145.png)






